molecular formula C15H18N2O6S3 B4662073 N-BENZYL-4-(N-METHANESULFONYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE

N-BENZYL-4-(N-METHANESULFONYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE

Cat. No.: B4662073
M. Wt: 418.5 g/mol
InChI Key: RTBDJLMRNNVRIA-UHFFFAOYSA-N
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Description

N-BENZYL-4-(N-METHANESULFONYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-4-(N-METHANESULFONYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE typically involves the reaction of sulfonyl chlorides with amines. A common method is the reaction of benzenesulfonyl chloride with benzylamine in the presence of a base such as pyridine to absorb the generated hydrochloric acid . The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-4-(N-METHANESULFONYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides. These products can be further utilized in various chemical syntheses and applications.

Scientific Research Applications

N-BENZYL-4-(N-METHANESULFONYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antibacterial properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-BENZYL-4-(N-METHANESULFONYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to interfere with enzymatic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-4-(N-METHANESULFONYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE is unique due to its dual methanesulfonyl groups, which provide distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other sulfonamides may not be as effective.

Properties

IUPAC Name

N-benzyl-4-[bis(methylsulfonyl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O6S3/c1-24(18,19)17(25(2,20)21)14-8-10-15(11-9-14)26(22,23)16-12-13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBDJLMRNNVRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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